Cecropin A (1-33)

Description

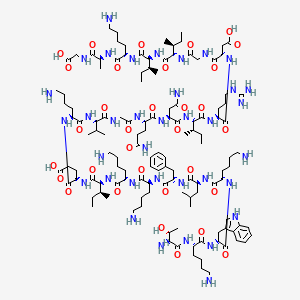

Structure

2D Structure

Properties

CAS No. |

81541-05-1 |

|---|---|

Molecular Formula |

C128H216N36O32 |

Molecular Weight |

2771.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C128H216N36O32/c1-15-70(9)103(127(196)164-106(73(12)18-4)126(195)152-80(41-24-30-52-129)109(178)145-74(13)107(176)144-67-100(174)175)160-97(169)66-142-108(177)93(63-99(172)173)159-113(182)86(47-36-58-140-128(138)139)153-124(193)105(72(11)17-3)163-121(190)92(62-95(136)167)158-114(183)87(48-50-94(135)166)146-96(168)65-143-123(192)102(69(7)8)161-116(185)84(45-28-34-56-133)148-115(184)88(49-51-98(170)171)154-125(194)104(71(10)16-2)162-117(186)85(46-29-35-57-134)147-110(179)81(42-25-31-53-130)149-119(188)90(60-76-37-20-19-21-38-76)156-118(187)89(59-68(5)6)155-111(180)82(43-26-32-54-131)150-120(189)91(61-77-64-141-79-40-23-22-39-78(77)79)157-112(181)83(44-27-33-55-132)151-122(191)101(137)75(14)165/h19-23,37-40,64,68-75,80-93,101-106,141,165H,15-18,24-36,41-63,65-67,129-134,137H2,1-14H3,(H2,135,166)(H2,136,167)(H,142,177)(H,143,192)(H,144,176)(H,145,178)(H,146,168)(H,147,179)(H,148,184)(H,149,188)(H,150,189)(H,151,191)(H,152,195)(H,153,193)(H,154,194)(H,155,180)(H,156,187)(H,157,181)(H,158,183)(H,159,182)(H,160,169)(H,161,185)(H,162,186)(H,163,190)(H,164,196)(H,170,171)(H,172,173)(H,174,175)(H4,138,139,140)/t70-,71-,72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-,103-,104-,105-,106-/m0/s1 |

InChI Key |

FCSKFTKZLAGOGY-BYSRGVEESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Production of Cecropin a 1 33 and Analogs

Solid-Phase Peptide Synthesis for Cecropin (B1577577) A (1-33)

Solid-phase peptide synthesis (SPPS) is a cornerstone for the production of synthetic peptides like Cecropin A (1-33), allowing for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov This method facilitates the removal of excess reagents and byproducts through simple filtration and washing steps. nih.govscielo.br The synthesis of Cecropin A and its derivatives has been successfully accomplished using the two predominant SPPS strategies: Boc/Bzl and Fmoc/tBu.

The Boc/Bzl strategy utilizes an acid-labile Nα-tert-butyloxycarbonyl (Boc) group for temporary protection of the amino terminus. sci-hub.se A common solid support for this method is a polystyrene resin modified with p-methylbenzhydrylamine (MBHA), which is suitable for producing C-terminally amidated peptides. sci-hub.se Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed simultaneously with the cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF). sci-hub.seresearchgate.net

The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, which is orthogonal to the acid-labile tert-butyl (tBu)-based side-chain protecting groups. nih.govresearchgate.net This approach is often considered milder than the Boc/Bzl strategy as it avoids the repeated use of strong acid for Nα-deprotection and reserves strong acid treatment for the final cleavage step. researchgate.net Resins such as the Rink amide resin are frequently used, as they are designed to yield a peptide amide upon cleavage with trifluoroacetic acid (TFA). smujo.id The use of Rink amide resin is particularly critical for ensuring the C-terminal amidation necessary for the bioactivity of many Cecropin analogs. smujo.id

Key components in the SPPS of Cecropin A (1-33) include:

Resins: p-Methylbenzhydrylamine (MBHA) resin for Boc chemistry and Rink amide or Wang resins for Fmoc chemistry. sci-hub.sesmujo.idnih.gov

Protecting Groups: Temporary Nα-protection is provided by Boc or Fmoc groups. Side-chain protecting groups include tert-butyl (tBu) for aspartic acid and glutamic acid, and p-toluenesulfonyl (Tos) or 2-chlorobenzyloxycarbonyl (ClZ) for other residues in Boc synthesis. sci-hub.sesmujo.idejbiotechnology.info In Fmoc synthesis, groups like trityl (Trt) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are common. researchgate.net

Coupling Reagents: To facilitate the formation of the peptide bond, activating reagents are essential. Commonly used agents include dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), and more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-Diisopropylethylamine (DIEA) to achieve high coupling efficiency. smujo.idejbiotechnology.info

Cleavage: The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. This is typically done with HF for the Boc/Bzl strategy or TFA for the Fmoc/tBu strategy, often in the presence of scavenger molecules to prevent side reactions. nih.govsci-hub.seresearchgate.net

Improved Stepwise Methods for High Yield and Purity

The successful synthesis of a 33-residue peptide like Cecropin A (1-33) is highly dependent on the efficiency of each step. Even minor inefficiencies can compound, leading to a significant reduction in the final yield of the target peptide and the accumulation of deletion sequences. frontiersin.org Consequently, improved stepwise methods focus on maximizing coupling yields and ensuring high purity of the final product.

A critical aspect of these improved methods is the rigorous monitoring of reaction completion at each coupling step. frontiersin.orgacs.org The ninhydrin (B49086) test is a widely used qualitative or quantitative assay to detect any unreacted primary amines on the resin, indicating an incomplete coupling reaction. sci-hub.sesmujo.idfrontiersin.org If the test is positive, a second coupling step is performed to drive the reaction to completion.

| Stepwise Coupling Efficiency (%) | Theoretical Overall Yield for a 33-mer Peptide (%) |

|---|---|

| 97.0 | 36.4 |

| 99.0 | 71.8 |

| 99.5 | 84.7 |

| 99.8 | 93.6 |

After cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various truncated or modified sequences. Purification is therefore essential and is typically achieved by reverse-phase high-pressure liquid chromatography (RP-HPLC). sci-hub.sesmujo.id Analyses of the crude product from optimized syntheses have shown that the desired peptide can constitute over 90% of the mixture prior to purification. sci-hub.sefrontiersin.org The fidelity of the final purified peptide is confirmed through amino acid analysis and mass spectrometry, which verify that the composition and molecular weight match the theoretical values. sci-hub.secapes.gov.br

| Amino Acid | Theoretical Quantity in Cecropin A (1-33) | Observed Quantity in a Synthetic Sample sci-hub.se |

|---|---|---|

| Aspartic Acid | 2 | 2.08 |

| Threonine | 1 | 1.00 |

| Glutamic Acid | 4 | 3.78 |

| Lysine (B10760008) | 5 | 4.95 |

Recombinant Expression Systems for Cecropin A and Related Analogs

While chemical synthesis is precise, recombinant DNA technology offers a cost-effective alternative for the large-scale production of Cecropin A and its analogs. remedypublications.commdpi.com However, the inherent toxicity of these antimicrobial peptides to host microorganisms presents a significant challenge. smujo.idacs.org To overcome this, various strategies have been developed, most of which involve expressing the peptide as a harmless fusion protein. remedypublications.comnih.gov

Commonly used expression hosts include the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. sci-hub.seresearchgate.netnih.gov E. coli is favored for its rapid growth and high expression levels, while P. pastoris is capable of secreting the recombinant protein, which can simplify purification. researchgate.netspandidos-publications.com Bacillus subtilis has also been developed as a secretion system for Cecropin analogs. nih.govasm.org

The core of recombinant production lies in the use of fusion partners or tags. These partners mask the toxicity of the cecropin peptide, can prevent its degradation by intracellular proteases, and often facilitate purification. smujo.idacs.orgremedypublications.com After purification of the fusion protein, the tag is cleaved off using a specific protease to release the active peptide.

Several successful fusion systems have been employed for Cecropin production:

Thioredoxin (Trx): A highly soluble protein that enhances the stability and solubility of the fusion product. smujo.idcapes.gov.brcjter.com

Small Ubiquitin-like Modifier (SUMO): This tag has been shown to improve expression levels and can be precisely cleaved by a specific SUMO protease. nih.govmdpi.com

Intein: These are "protein introns" that can be induced to self-cleave, releasing the target peptide through changes in pH or temperature, or by the addition of a thiol reagent. ejbiotechnology.infomdpi.comresearchgate.net

Calmodulin (CaM): Has been shown to effectively reduce the toxicity of certain cecropins during expression in E. coli. acs.org

Maltose-Binding Protein (MBP): Another tag used to increase solubility and aid in affinity purification. scielo.br

The general workflow involves cloning the gene encoding the fusion protein into an expression vector (e.g., pET series for E. coli, pPICZαA for P. pastoris), transforming the vector into the host cell, and inducing expression with an agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG) or methanol. smujo.idnih.gov The fusion protein is then purified, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), cleaved, and the final active peptide is purified by HPLC. smujo.idcapes.gov.br Yields can vary significantly depending on the system, from several milligrams to tens of milligrams per liter of culture. nih.govnih.govcapes.gov.br

| Cecropin/Analog | Host System | Expression Vector | Fusion Partner/Tag | Reported Yield |

|---|---|---|---|---|

| Cecropin A analog (PEW300) | E. coli BL21(DE3) | pET30a | ELK16 | ~7.4 µg/mg wet cells sci-hub.se |

| Cecropin P1 | E. coli | pET vector | Calmodulin (CaM) | Not specified, but higher than Trx fusion acs.org |

| Cecropin | E. coli ER2566 | pTYB11 | Intein | 2.5 mg/L ejbiotechnology.info |

| ABP-dHC-cecropin A | Pichia pastoris GS115 | pPICZαA | α-factor signal peptide (secretion) | 21 mg/L (pure) nih.gov |

| Cecropin AD | Bacillus subtilis | Two-cistron vector | SUMO | 30.6 mg/L nih.govasm.org |

| Cecropin A (1–8)–LL37 (17–30) | E. coli BL21 (DE3) | pET-SUMO | SUMO | 17.8 mg/L mdpi.com |

| Musca domestica cecropin | E. coli | pTRX-6His | Thioredoxin (Trx) | 11.2 mg/L capes.gov.br |

Antimicrobial Efficacy and Spectrum of Cecropin a 1 33

Antibacterial Activity Against Gram-Negative Bacteria

Cecropin (B1577577) A and its analogs are generally more potent against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.comoup.com Their mechanism of action is often attributed to their ability to interact with and disrupt bacterial membranes. mdpi.comsb-peptide.com

Cecropin A exhibits potent activity against members of the Enterobacteriaceae family, including clinically significant species like Escherichia coli and Salmonella enterica.

Escherichia coli : Studies have demonstrated the strong bactericidal effect of Cecropin A on E. coli. For instance, one study reported 50% and 90% killing of E. coli ML-35p after a 10-minute incubation with 0.9 µM and 1.7 µM of Cecropin A, respectively. nih.gov Another study found that a concentration of 1 µM was the minimum inhibitory concentration (MIC) against E. coli. smolecule.com A hybrid peptide, Cecropin AD, also showed a low MIC of less than 2 µg/mL against E. coli. psu.edu

Salmonella enterica : A chimeric endolysin fused with Cecropin A, known as CecA::ST01, has been developed and showed efficacy against Salmonella typhimurium. jmb.or.kr

Pantoea agglomerans : While specific data for Cecropin A (1-33) against Pantoea agglomerans is not readily available in the provided search results, the broad activity of cecropins against Enterobacteriaceae suggests potential efficacy.

Table 1: Antibacterial Activity of Cecropin A and its Analogs against Enterobacteriaceae

| Bacterium | Peptide | Measurement | Value | Reference |

|---|---|---|---|---|

| Escherichia coli ML-35p | Cecropin A | LC50 (10 min) | 0.9 µM | nih.gov |

| Escherichia coli ML-35p | Cecropin A | LC90 (10 min) | 1.7 µM | nih.gov |

| Escherichia coli | Cecropin A (1-33) | MIC | ~1 µM | smolecule.com |

| Escherichia coli | Cecropin AD | MIC | < 2 µg/mL | psu.edu |

Cecropin A and its derivatives have shown significant activity against challenging non-fermenting Gram-negative bacteria.

Pseudomonas aeruginosa : Cecropin A has demonstrated potent activity against P. aeruginosa. sb-peptide.combiorxiv.org A hybrid peptide, CA(1–11)CD(12–37)2, was found to be over 30 times more active against P. aeruginosa than the parent cecropin D. researchgate.net Furthermore, a combination of Cecropin A2 and tetracycline (B611298) exhibited synergistic antibacterial activity against P. aeruginosa. asm.org

Acinetobacter baumannii : Several studies have highlighted the efficacy of Cecropin A and its analogs against A. baumannii, including multidrug-resistant strains. mdpi.comsb-peptide.com A mosquito-derived cecropin, BR003-cecropin A, exhibited a low MIC of 5 µg/ml against A. baumannii. nih.gov A novel cyclic derivative of Cecropin A, OMN6, has also shown potent activity against this pathogen. omnixmedical.com Fusion of Cecropin A to an endolysin enhanced its bactericidal activity against multidrug-resistant A. baumannii by 2- to 8-fold. frontiersin.org

A key area of interest is the activity of Cecropin A and its analogs against multidrug-resistant (MDR) bacteria.

MDR Acinetobacter baumannii : Cecropin A and its derivatives have shown effectiveness against MDR A. baumannii. mdpi.com Hybrid peptides, such as CA(1-8)M(1-18), have been investigated as potential alternatives to conventional antibiotics like polymyxin (B74138) B for treating infections caused by multiresistant A. baumannii. asm.org Studies on cecropin A–melittin (B549807) analogues have demonstrated a rapid microbicidal effect on colistin-resistant A. baumannii isolates. oup.com The fusion of Cecropin A with an endolysin also proved effective against MDR A. baumannii. frontiersin.org

MDR Escherichia coli : Insect cecropins have shown antibacterial activity against multidrug-resistant Gram-negative bacteria, including colistin-resistant E. coli. mdpi.com

MDR Pseudomonas aeruginosa : Cecropin A has been shown to efficiently kill MDR P. aeruginosa isolates. mdpi.com

Activity Against Non-fermenting Gram-Negative Species (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Bacillus megaterium, Micrococcus luteus)

While generally less potent than against Gram-negative species, Cecropin A does exhibit activity against certain Gram-positive bacteria. mdpi.compnas.org The deletion of C-terminal residues in Cecropin A has been shown to reduce its activity against Micrococcus luteus and Bacillus megaterium. biorxiv.org

Bacillus megaterium : Synthetic and natural Cecropin A have demonstrated good activity against B. megaterium. pnas.org However, some studies note that peptides with a C-terminal amide group are necessary for broad-spectrum activity, including against B. megaterium. asm.org

Micrococcus luteus : Both synthetic and natural Cecropin A are active against M. luteus. pnas.org A hybrid peptide, CA(1–11)CD(12–37)2, was significantly more active against M. luteus compared to the parent cecropin D. researchgate.net

Table 2: Antibacterial Activity of Cecropin A against Gram-Positive Bacteria

| Bacterium | Peptide | Activity | Reference |

|---|---|---|---|

| Bacillus megaterium Bmll | Synthetic Cecropin A | Good activity | pnas.org |

| Micrococcus luteus MI | Synthetic Cecropin A | Good activity | pnas.org |

Antifungal Activity and Spectrum (e.g., Aspergillus spp., Fusarium spp.)

In addition to its antibacterial properties, Cecropin A also possesses antifungal activity. smolecule.comsb-peptide.comnih.gov

Aspergillus spp. : Cecropin A has been shown to have fungicidal activity against germinating conidia of Aspergillus species. asm.org Complete lethality was achieved at concentrations of ≤ 25 µM for germinating conidia of Aspergillus spp. sb-peptide.comnih.govcapes.gov.br The susceptibility of different Aspergillus species to Cecropin A varies, with one study reporting the order of susceptibility as A. flavus < A. niger < A. fumigatus. asm.org

Fusarium spp. : Cecropin A is lethal to both nongerminated and germinating conidia of Fusarium species. asm.org A concentration of 1.5 µM was sufficient to achieve total lethality for both forms of Fusarium spp. conidia. sb-peptide.comnih.govcapes.gov.br

Table 3: Antifungal Activity of Cecropin A

| Fungus | Conidial Stage | Lethal Concentration | Reference |

|---|---|---|---|

| Aspergillus spp. | Germinating | ≤ 25 µM | sb-peptide.comnih.govcapes.gov.br |

| Fusarium spp. | Nongerminated & Germinating | 1.5 µM | sb-peptide.comnih.govcapes.gov.br |

Mechanistic Insights into the Antimicrobial Action of Cecropin a 1 33

Interaction with Microbial Membranes

The primary mode of action for Cecropin (B1577577) A (1-33) involves a multi-step interaction with the microbial cell membrane, leading to its disruption and subsequent cell death. smolecule.comnih.govasm.org This interaction is facilitated by the peptide's amphipathic nature, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. smolecule.comjmb.or.kr While unstructured in aqueous solutions, Cecropin A adopts an alpha-helical conformation upon encountering the microbial membrane environment. nih.govmdpi.com

The initial contact between Cecropin A (1-33) and a microbial cell is governed by electrostatic forces. jmb.or.krresearchgate.net Bacterial membranes are rich in negatively charged molecules, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.comnih.gov The cationic (positively charged) nature of Cecropin A, due to its lysine (B10760008) and arginine residues, facilitates a strong electrostatic attraction to these anionic components. researchgate.netnih.gov

Studies have shown that pre-incubation of Cecropin A with LPS from various bacteria, including Escherichia coli and Salmonella typhimurium, can block the peptide's lethal effects, confirming that LPS is a primary binding site. nih.gov This binding is not only a crucial first step but also contributes to the selectivity of Cecropin A for bacterial cells over host cells, which typically have a more neutral outer membrane. asm.org The interaction is primarily with the diphosphoryl lipid A moiety of LPS. nih.gov

Following the initial electrostatic binding, the hydrophobic regions of Cecropin A (1-33) insert into the lipid bilayer of the microbial membrane. jmb.or.krnthu.edu.tw This process is driven by the peptide's amphipathic alpha-helical structure, which it adopts in the hydrophobic environment of the membrane. smolecule.comnthu.edu.tw The N-terminal amphipathic helix is believed to facilitate binding, while the more hydrophobic C-terminal helix aids in the insertion process. nthu.edu.tw This insertion disrupts the organization of the lipid bilayer, a critical step leading to membrane permeabilization. smolecule.comjmb.or.kr

The importance of hydrophobicity is highlighted by studies on Cecropin A analogs. The presence of aromatic residues like tryptophan can be essential for these interactions. frontiersin.org The peptide's ability to partition into the hydrophobic core of the membrane is a key determinant of its lytic activity. jmb.or.kr

The insertion of Cecropin A (1-33) into the lipid bilayer leads to a loss of membrane integrity, a process known as permeabilization. nih.govasm.org This allows the leakage of ions and essential cellular components, disrupting the electrochemical gradients across the membrane. nih.govscirp.org The dissipation of the membrane potential is referred to as depolarization. nih.govmdpi.com

Studies on Escherichia coli have demonstrated that membrane permeabilization and depolarization occur at similar concentrations to those that cause bacterial death, suggesting a direct link between these events and the bactericidal mechanism of Cecropin A. nih.govasm.org Fluorescence microscopy has enabled real-time observation of these processes, showing localized and stable initial disruptions in the bacterial membranes. nih.gov

Several models have been proposed to describe the precise mechanism by which Cecropin A and other antimicrobial peptides disrupt microbial membranes. The primary models include the carpet model, the toroidal pore model, and the barrel-stave model. researchgate.netbio-integration.orgmdpi.com

Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comubc.ca Once a critical concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. mdpi.combio-integration.org Cecropins have been suggested to act via this mechanism, particularly at higher concentrations. mdpi.comubc.ca

Toroidal Pore Model: This model proposes that the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the peptide and the lipid headgroups line the channel. researchgate.netbio-integration.org This creates a water-filled channel that allows for the passage of ions and other molecules. bio-integration.org

Barrel-Stave Model: In this model, the peptides aggregate within the membrane to form a bundle, similar to the staves of a barrel. researchgate.netbio-integration.org The hydrophilic faces of the peptides form the interior of the pore, while the hydrophobic faces interact with the lipid core of the membrane. bio-integration.org

The specific model that best describes the action of Cecropin A (1-33) may depend on factors such as peptide concentration and the lipid composition of the target membrane. mdpi.com

At lower concentrations, Cecropin A is thought to form discrete ion channels in the microbial membrane. nih.govmdpi.com These channels allow the uncontrolled passage of ions, leading to a disruption of the cell's electrochemical gradients and a loss of cellular homeostasis. nih.govscirp.org This disruption of ion balance is a key factor in the peptide's antimicrobial activity. nih.gov As the concentration of the peptide increases, these pores can become larger and less selective, eventually leading to complete membrane lysis. nih.govmdpi.com

Proposed Models of Membrane Disruption (e.g., Carpet Model, Toroidal Pore Model, Barrel-Stave Model)

Non-Membrane Disruptive Mechanisms

While membrane disruption is considered the primary mechanism of action for Cecropin A, there is evidence to suggest that it may also have intracellular targets. ubc.cadovepress.com Some studies indicate that after traversing the cell membrane, antimicrobial peptides can interact with intracellular components. ubc.cadovepress.com For Cecropins, potential non-membrane disruptive mechanisms could include the inhibition of nucleic acid synthesis or protein synthesis. ubc.cadovepress.com However, the predominant and most well-documented mechanism for Cecropin A (1-33) remains the permeabilization and disruption of the microbial membrane. nih.govasm.org

Interaction with Intracellular Components

While the primary mode of action for many antimicrobial peptides (AMPs) is the disruption of the cell membrane, a growing body of evidence indicates that peptides like Cecropin A can traverse the microbial membrane and interact with various intracellular targets. mdpi.comfrontiersin.orgmdpi.com This multi-target mechanism may contribute to their potent antimicrobial efficacy and reduce the likelihood of resistance development. mdpi.com For Cecropin A, once it penetrates the outer defenses, it can interfere with essential cellular processes without necessarily causing immediate and complete membrane lysis. asm.org

One significant intracellular activity of Cecropin A involves its interaction with nucleic acids. Studies have shown that cecropins can engage with both extracellular and intracellular nucleic acids, a mechanism that contributes to the disruption of biofilm-forming bacteria. wikipedia.org The ability of AMPs to bind to DNA and RNA is a recognized mechanism that follows membrane permeabilization. frontiersin.orgacs.org For instance, the C-terminal region of Cecropin P1, a related peptide, has been shown to affect its DNA-binding capacity, suggesting this interaction is a crucial part of its antimicrobial function. acs.org While unspecific electrostatic interactions between cationic peptides and negatively charged DNA can occur, some AMPs demonstrate more specific effects. units.it

Furthermore, Cecropin A can influence macromolecular synthesis. At sublethal concentrations, it has been observed to alter the levels of various gene transcripts in Escherichia coli. asm.org This suggests that the peptide, after penetrating the outer membrane, can directly or indirectly interact with regulatory mechanisms that control gene expression. asm.org One proposed mechanism is the interference with normal interactions between membrane lipids and membrane-bound sensory proteins, which could alter signaling pathways. asm.org Some AMPs are known to inhibit protein synthesis specifically. frontiersin.orgunits.it For example, the human defensin (B1577277) HPN-1 inhibits both nucleic acid and protein synthesis in E. coli. frontiersin.org While direct evidence for Cecropin A (1-33) specifically inhibiting ribosomal function is still emerging, the precedent set by other AMPs suggests this is a plausible intracellular target. units.it

Mitochondria also appear to be a key intracellular target for cecropins in eukaryotic microbes like fungi. Cecropin has been shown to induce hyperpolarization of the mitochondrial membrane potential in Candida albicans, leading to mitochondrial damage and dysfunction. nih.gov This disruption of mitochondrial homeostasis, including ATP depletion and abnormal calcium ion (Ca2+) transition, is a critical step leading to cell death. frontiersin.org

Table 1: Summary of Cecropin A (1-33) Intracellular Interactions

| Intracellular Target/Process | Observed Effect | Organism/Model Studied | References |

| Nucleic Acids (DNA/RNA) | Binding to intracellular nucleic acids, contributing to biofilm disruption. | E. coli | wikipedia.org |

| C-terminal region affects DNA-binding capacity. | Model systems | acs.org | |

| Gene Expression | Alters gene transcript levels at sublethal concentrations. | E. coli | asm.org |

| Protein Synthesis | Implied inhibition, as seen with other AMPs that target intracellular processes. | General AMP mechanism | frontiersin.orgunits.it |

| Mitochondria | Induces hyperpolarization of mitochondrial membrane potential, causing dysfunction. | Candida albicans | nih.govfrontiersin.org |

| Causes ATP depletion and abnormal Ca2+ transition. | Candida albicans | frontiersin.org |

Induction of Programmed Cell Death in Microorganisms

Beyond direct membrane lysis, Cecropin A (1-33) can trigger programmed cell death (PCD), such as apoptosis-like death, in microorganisms. koreascience.krkoreascience.kr This sophisticated mechanism involves a cascade of intracellular events culminating in the controlled demise of the cell. Many features characteristic of apoptosis in higher eukaryotes, including chromatin condensation and DNA fragmentation, have been observed in single-celled organisms like yeast when treated with certain agents. mdpi.com

A central element in Cecropin A-induced PCD is the generation of reactive oxygen species (ROS). nih.gov Excessive ROS production creates oxidative stress, which is cytotoxic and leads to damage of crucial biological macromolecules like DNA, proteins, and lipids, ultimately resulting in apoptosis or necrosis. nih.gov In studies on Candida albicans, Cecropin was found to induce the production of excessive ROS, which leads to lipid peroxidation of the mitochondrial membrane. nih.gov This oxidative damage is a key trigger for the apoptotic cascade. nih.govfrontiersin.org

The mitochondrion is central to this process. Following ROS generation, a dissipation or hyperpolarization of the mitochondrial membrane potential (ΔΨm) is often observed. nih.govfrontiersin.org This mitochondrial dysfunction is a critical step in the apoptotic pathway induced by cecropins. nih.govfrontiersin.org In human leukemia cells, Cecropin A was shown to cause a loss of mitochondrial transmembrane potential, which is a hallmark of apoptosis. nih.gov

The downstream effects of mitochondrial dysfunction include the activation of apoptotic markers. In fungi, ROS-induced cell death is associated with apoptosis, as evidenced by assays that detect phosphatidylserine (B164497) externalization and DNA fragmentation. nih.govkoreascience.kr For example, treatment of Candida albicans with Melittin (B549807), another AMP, induces apoptosis marked by an increase in ROS, phosphatidylserine externalization, and DNA fragmentation. nih.gov Similarly, Cecropin A treatment leads to nuclear condensation and DNA fragmentation, corroborating its apoptotic action. nih.gov Interestingly, this process can be independent of caspases, a family of proteases central to apoptosis in higher eukaryotes. In human promyelocytic leukemia cells, Cecropin A-induced apoptosis was found to occur through a signaling mechanism mediated by ROS, but independently of caspase activation. nih.gov

Table 2: Mechanisms of Cecropin A (1-33)-Induced Programmed Cell Death

| Mechanistic Step | Description | Key Markers/Events | Organism/Model Studied | References |

| Initiation | Generation of excessive Reactive Oxygen Species (ROS). | Increased ROS levels, oxidative stress. | Candida albicans, Human leukemia cells | nih.govfrontiersin.orgnih.gov |

| Mitochondrial Involvement | Disruption of mitochondrial function. | Hyperpolarization/dissipation of mitochondrial membrane potential (ΔΨm). | Candida albicans, Human leukemia cells | nih.govfrontiersin.orgnih.gov |

| Execution | Activation of apoptotic pathways. | Phosphatidylserine externalization, DNA fragmentation, nuclear condensation. | Candida albicans, Human leukemia cells | nih.govnih.gov |

| Signaling Pathway | Can proceed without the involvement of key apoptotic proteases. | Caspase-independent mechanism. | Human leukemia cells | nih.gov |

Anticancer Activities and Cellular Mechanisms of Cecropin a 1 33

Tumoricidal Efficacy Against Specific Cancer Cell Lines

Research has established the tumor-killing capabilities of Cecropin (B1577577) A against various cancer cell lines. The peptide's effectiveness varies depending on the cancer type and the concentration of the peptide.

Efficacy in Leukemia and Lymphoma Cell Lines

Cecropin A has shown notable cytotoxic activity against hematological malignancies such as leukemia and lymphoma. nih.gov Studies indicate that Cecropin A can selectively lyse leukemia cells with minimal impact on normal lymphocytes. qyaobio.com This selectivity is a critical attribute for a potential therapeutic agent. The peptide has been reported to be effective against several leukemia cell lines, including K562, U937, and THP-1, in a dose-dependent manner. researchgate.net Furthermore, a study on the human promyelocytic leukemia cell line HL-60 demonstrated that Cecropin A can induce apoptosis through a signaling mechanism mediated by mitochondria. spandidos-publications.comfrontiersin.org When used in combination with conventional chemotherapy drugs like 5-fluorouracil (B62378) and cytarabine, Cecropin A has exhibited a synergistic cytotoxic effect on human lymphoblastic leukemia cells (CCRF-SB). nih.gov

Activity Against Solid Tumor Cell Lines (e.g., Colon Carcinoma, Breast Adenocarcinoma, Human Mesothelioma)

Cecropin A's anticancer activity extends to various solid tumor cell lines. scirp.org It has been shown to be effective against colon carcinoma and has been investigated for its potential against breast adenocarcinoma and human mesothelioma. nih.gov

In a study evaluating its effect on solid tumors, Cecropin A demonstrated significant, concentration-dependent cytotoxicity against the MDA-MB-231 breast adenocarcinoma cell line and the M14K human mesothelioma cell line. scirp.org The MDA-MB-231 cells were found to be more sensitive to the peptide than the M14K cells. scirp.org

| Cell Line | Cancer Type | Concentration | Observed Effect (Cytostasis %) | Source |

|---|---|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | 120 µM | 32.9% | scirp.org |

| MDA-MB-231 | Breast Adenocarcinoma | 60 µM | >20% | scirp.org |

| M14K | Human Mesothelioma | 120 µM | Significant Cytostasis | scirp.org |

| M14K | Human Mesothelioma | 60 µM | Significant Cytostasis | scirp.org |

Molecular Mechanisms of Anticancer Action

The anticancer effects of Cecropin A are attributed to several molecular mechanisms that exploit the unique biochemical and physiological properties of cancer cells.

Selective Membrane Permeabilization in Cancer Cells and Distinctions from Normal Cells

The primary mechanism of Cecropin A's anticancer activity is its ability to selectively permeabilize the membranes of cancer cells. nih.gov This selectivity stems from fundamental differences between the cell membranes of cancerous and normal cells. Cancer cell membranes typically have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) (PS) on their outer leaflet. bio-integration.orgoncotarget.comdovepress.commdpi.com In contrast, normal mammalian cells have a more neutral outer membrane, rich in zwitterionic phospholipids (B1166683) such as phosphatidylcholine and sphingomyelin. bio-integration.org

The positive charge of the cationic Cecropin A peptide facilitates a strong electrostatic attraction to the negatively charged cancer cell membranes. mdpi.com Following this initial binding, the amphipathic (having both hydrophobic and hydrophilic regions) α-helical structure of Cecropin A allows it to insert into and disrupt the lipid bilayer, forming transmembrane pores or channels. spandidos-publications.comscirp.org This process leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death through lysis. spandidos-publications.comscirp.org

Another distinguishing factor is the cholesterol content of the cell membrane. Cancer cells, particularly some leukemia cells, often have lower levels of cholesterol, which increases membrane fluidity. oncotarget.comnih.gov This heightened fluidity can make the membranes more susceptible to the lytic effects of peptides like Cecropin A. oncotarget.comnih.goviiarjournals.org Conversely, the higher cholesterol content in normal cells is thought to stabilize the membrane, offering protection against peptide insertion. nih.goviiarjournals.org

Induction of Apoptosis and Necrosis in Tumor Cells

Beyond direct membrane lysis (necrosis), Cecropin A can also induce programmed cell death, or apoptosis, in tumor cells. nih.govfrontiersin.org This can occur through several pathways. After permeating the outer cell membrane, Cecropin A can translocate into the cytoplasm and interact with intracellular organelles, most notably the mitochondria. spandidos-publications.com

Its interaction with mitochondria can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. spandidos-publications.com This event can trigger a cascade of caspase activation, which are key enzymes that execute the apoptotic process. frontiersin.org For example, in human hepatocellular carcinoma cells, Cecropin A-induced apoptosis was associated with the expression of Fas, Fas-L, and caspases. frontiersin.org However, in some cases, like in HL-60 promyelocytic leukemia cells, the induced apoptosis can be caspase-independent. spandidos-publications.com The induction of both necrosis and apoptosis highlights the multifaceted approach by which Cecropin A eliminates cancer cells. nih.govnih.gov

Modulation of Intracellular Signaling Pathways (e.g., MEK/ERK, Wnt/β-catenin, JNK, p38-MAPK, Bax/Bcl-2)

The anticancer activity of Cecropin A (1-33) is not solely dependent on membrane disruption but also involves the intricate modulation of key intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. By influencing these pathways, Cecropin A can effectively halt the growth of cancer cells and trigger programmed cell death.

MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. aging-us.com Its hyperactivation is a common feature in many cancers, such as melanoma, making it a prime target for therapeutic intervention. nih.govfrontiersin.org Research has demonstrated that Cecropin A can exert its anticancer effects by suppressing this pathway. It has been shown to downregulate the phosphorylation of both MEK and ERK, the key kinases in this cascade. researchgate.netsemanticscholar.org By inhibiting the activation of MEK and ERK, Cecropin A effectively disrupts the downstream signaling that promotes cancer cell proliferation and survival. researchgate.net For instance, in porcine intestinal epithelial cells, a model used to study pathways relevant to tumor cells, Cecropin A was found to significantly decrease the phosphorylation levels of MEK and ERK. semanticscholar.org This inhibitory action on the MEK/ERK pathway is a crucial component of the peptide's ability to control malignant cell growth. researchgate.net

Table 1: Effect of Cecropin A on MEK/ERK Pathway Components

| Cell Line/Model System | Target Protein | Observed Effect | Reference |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | p-MEK, p-ERK | Significant decrease in phosphorylation | semanticscholar.org |

| Melanoma Cells | p-MEK/ERK | Decreased phosphorylation | researchgate.net |

This table is interactive. Click on the headers to sort.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to the initiation and progression of various cancers, including colorectal cancer. nih.govnih.govoncotarget.com This pathway plays a critical role in promoting cancer cell proliferation and maintaining cancer stem cell populations. oncotarget.com Despite the importance of this pathway in oncology, the current scientific literature has not extensively documented a direct modulatory role for Cecropin A (1-33) on the Wnt/β-catenin signaling cascade in cancer cells. While other peptides like melittin (B549807) have been shown to suppress this pathway, similar evidence for Cecropin A is not yet established. researchgate.net

JNK and p38-MAPK Pathways

Table 2: Modulation of JNK and p38-MAPK Pathways by Cecropin A

| Cell Line/Model System | Target Protein | Observed Effect | Reference |

| LPS-treated Bovine Endometrial Epithelial Cells | p-JNK, p-p38 MAPK | Inhibition of phosphorylation | nih.gov |

| C57BL/6 Mice with DSS-Induced IBD | p-JNK, p-p38 | Decreased phosphorylation levels | frontiersin.org |

This table is interactive. Click on the headers to sort.

Bax/Bcl-2 Ratio

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2 itself. The ratio of these opposing proteins is a critical determinant of a cell's fate, with a higher Bax/Bcl-2 ratio favoring the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to apoptosis. waocp.orgajol.info Studies on cecropins have revealed their ability to modulate this crucial ratio to induce cell death in cancer cells. A study on the related peptide CecropinXJ in human hepatocellular carcinoma cells demonstrated a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. spandidos-publications.com This shift results in an increased Bax/Bcl-2 ratio, tipping the balance towards apoptosis and contributing significantly to the peptide's cytotoxic effect on cancer cells. waocp.orgspandidos-publications.com

Table 3: Effect of Cecropin Family Peptides on Apoptotic Regulators

| Peptide | Cell Line | Target Protein | Observed Effect | Reference |

| CecropinXJ | Human Hepatocellular Carcinoma (Huh-7) | Bcl-2 | Downregulation | spandidos-publications.com |

| CecropinXJ | Human Hepatocellular Carcinoma (Huh-7) | Bax | Upregulation | spandidos-publications.com |

| CecropinXJ | Human Hepatocellular Carcinoma (Huh-7) | Bad | Upregulation | spandidos-publications.com |

This table is interactive. Click on the headers to sort.

Mentioned Compounds

Structure Activity Relationships and Peptide Engineering of Cecropin a 1 33

Influence of N-Terminal and C-Terminal Regions on Biological Activity

Cecropin (B1577577) A is characterized by a strongly basic N-terminal region and a more hydrophobic C-terminal segment. mdpi.comoup.com The N-terminal domain, which is crucial for the peptide's activity, typically forms an amphipathic α-helix. ebm-journal.org This region's positive charge is vital for the initial electrostatic attraction to the negatively charged bacterial membranes. sci-hub.se Studies have shown that the N-terminal helix of papiliocin, a cecropin-like peptide, has a higher cationicity than that of cecropin A, which may account for differences in their activity against Gram-positive bacteria. nih.gov

The C-terminal region also plays a significant role in the peptide's function. In many cecropins, the C-terminus is amidated, a modification that is critical for broad-spectrum antimicrobial activity. ebm-journal.orgasm.org A synthetic peptide of cecropin A lacking the final four amino acids and the C-terminal amide group demonstrated reduced activity against Gram-positive bacteria, though its effectiveness against most Gram-negative bacteria was retained. asm.org Furthermore, research on cecropin P1 suggests that while the C-terminal region may not be essential for helix formation or interaction with micelles, it does influence the peptide's DNA-binding capacity, a potential secondary mechanism of antimicrobial action. acs.org The hydrophobic nature of the C-terminal helix is believed to be responsible for inserting into the lipid membrane, leading to pore formation and membrane disruption. sci-hub.seacs.org

Role of Amphipathicity, Cationic Charge, and Hydrophobicity

The antimicrobial efficacy of Cecropin A (1-33) is intrinsically linked to three key physicochemical properties: amphipathicity, cationic charge, and hydrophobicity. mdpi.comum.edu.my

Amphipathicity refers to the spatial separation of hydrophilic (water-loving) and hydrophobic (water-fearing) residues, allowing the peptide to interact with both the aqueous environment and the lipid core of bacterial membranes. mdpi.com In its α-helical conformation, Cecropin A arranges its positively charged amino acids on one face of the helix and its hydrophobic residues on the opposite face. mdpi.com This amphipathic structure is crucial for its ability to disrupt the bacterial lipid bilayer. acs.org

Cationic Charge: Cecropin A possesses a net positive charge, typically ranging from +2 to +9, which facilitates its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.comum.edu.my This electrostatic interaction is a key factor in the selective targeting of bacterial cells over host cells, which have a more neutral membrane surface. mdpi.com Increasing the net positive charge can enhance antimicrobial activity, but there is an optimal threshold beyond which cytotoxicity to mammalian cells may also increase. um.edu.my

Hydrophobicity: The hydrophobic residues of Cecropin A are essential for its insertion into and disruption of the bacterial membrane. acs.orgum.edu.my After the initial electrostatic binding, the hydrophobic face of the peptide partitions into the lipid bilayer, leading to membrane permeabilization and cell death. um.edu.my However, a delicate balance is required, as excessive hydrophobicity can lead to a loss of antimicrobial specificity and increased toxicity towards host cells. um.edu.my

The interplay of these three properties is critical for the potent and selective antimicrobial action of Cecropin A.

Significance of the Hinge Region (e.g., Proline/Glycine-Rich Segments)

A characteristic feature of many cecropins is a flexible hinge region, often rich in proline and glycine (B1666218) residues, that connects the N-terminal and C-terminal α-helical domains. mdpi.comoup.com This hinge is believed to be crucial for the peptide's biological activity, providing the conformational flexibility required for the C-terminal hydrophobic α-helix to effectively insert into and disrupt the bacterial membrane. acs.orgkribb.re.kr

The deletion of the proline-glycine hinge in one study resulted in decreased antimicrobial activity, highlighting its importance. mdpi.com Similarly, replacing the flexible Gly-Ile-Gly sequence in a Cecropin A-Melittin hybrid peptide with a more rigid structure led to a significant decrease in its antitumor and vesicle-disrupting abilities. koreascience.kr Conversely, introducing a proline residue, which can induce a β-turn, maintained the activity, suggesting that the flexibility or the turn itself is a key structural element. koreascience.kr

The hinge region allows the two helical domains to act somewhat independently, with the N-terminus anchoring the peptide to the membrane surface and the C-terminus penetrating the lipid core. kribb.re.kr This flexibility is thought to be essential for the formation of pores or channels that ultimately lead to cell lysis. acs.orgkribb.re.kr

Impact of Specific Amino Acid Residues on Activity (e.g., Tryptophan, Phenylalanine)

The specific amino acid composition of Cecropin A (1-33) significantly influences its antimicrobial activity. Certain residues, particularly aromatic ones like tryptophan (Trp) and phenylalanine (Phe), play a pivotal role.

Tryptophan (Trp): The Trp residue at position 2 is highly conserved among many cecropins and is considered essential for the initial interaction with bacterial membranes. ebm-journal.orgmalariaworld.org Studies on cecropin-like peptides have shown that Trp and Phe at the N-terminal helix are important for attracting the peptide to the negatively charged bacterial cell membrane. nih.gov Replacing this Trp with a non-aromatic amino acid has been shown to drastically reduce antibacterial activity. malariaworld.org Furthermore, substituting other residues with Trp in hybrid peptides has been shown to enhance antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains. mdpi.com

Phenylalanine (Phe): Phenylalanine also contributes to the hydrophobic interactions necessary for membrane disruption. Along with Trp at the N-terminus, Phe at position 5 is crucial for the initial binding to the bacterial membrane. nih.gov

Design and Characterization of Hybrid Peptides (e.g., Cecropin A-Melittin, Cecropin A-Magainin Analogs)

To enhance the antimicrobial properties and reduce the toxicity of natural peptides, researchers have designed and synthesized hybrid peptides by combining fragments of different parent molecules. This approach aims to synergize the advantageous characteristics of each component.

Cecropin A-Melittin Hybrids: Melittin (B549807), a peptide from honeybee venom, is a potent antimicrobial but is also highly hemolytic (toxic to red blood cells). acs.org Hybrid peptides combining the N-terminal region of Cecropin A with a segment of melittin have been created to harness melittin's potency while minimizing its toxicity. acs.orgscispace.com For instance, the hybrid peptide CM15, composed of the N-terminal portions of Cecropin A and melittin, exhibits improved antimicrobial activity relative to Cecropin A without the hemolytic properties of melittin. acs.org Another study on a Cecropin A(1-8)-melittin(1-12) hybrid found that the central hinge region is important for its activity. koreascience.kr

Cecropin A-Magainin Analogs: Magainins are antimicrobial peptides isolated from frog skin. sci-hub.se Hybrid peptides combining the N-terminal of Cecropin A with magainin 2 have shown improved antimicrobial activity compared to the parent peptides. sci-hub.se The hybrid CA(1-8)-MA(1-12) was found to have a bent structure with a flexible hinge, which is thought to be crucial for its selective lysis of prokaryotic cells. kribb.re.kr Further studies on this hybrid have explored how substituting specific amino acids can increase hydrophobicity and, consequently, antiviral activity. sci-hub.se

Below is a table summarizing some of the characterized hybrid peptides:

| Hybrid Peptide | Parent Peptides | Key Findings |

| CM15 | Cecropin A, Melittin | Improved antimicrobial activity over Cecropin A, non-hemolytic. acs.org |

| CA(1-8)-ME(1-12) | Cecropin A, Melittin | Potent antibacterial and antitumor activities with minimal hemolysis; the central hinge is crucial. koreascience.kr |

| CA(1-8)-MA(1-12) | Cecropin A, Magainin 2 | Strong antibacterial activity with low hydrophobicity, leading to selective lysis of prokaryotic cells. kribb.re.kr |

| CaLL | Cecropin A, LL-37 | Greater antimicrobial effects than parent peptides, but also higher hemolytic properties. nih.gov |

| CaMA | Cecropin A, Magainin II | Showed enhanced antimicrobial effects compared to the original peptides. nih.gov |

Engineering of Chimeric Proteins with Cecropin A Segments (e.g., Endolysin Fusions)

A promising strategy to combat multidrug-resistant bacteria involves the creation of chimeric proteins by fusing Cecropin A segments with other functional proteins, such as endolysins. nih.govfrontiersin.org Endolysins are enzymes produced by bacteriophages that can degrade the bacterial cell wall. nih.gov However, in Gram-negative bacteria, the outer membrane acts as a barrier, preventing endolysins from reaching their target. frontiersin.orgnih.gov

By fusing Cecropin A to the N-terminus of an endolysin, researchers have created engineered proteins with enhanced bactericidal activity. nih.govfrontiersin.orgnih.gov The Cecropin A portion of the chimera disrupts the outer membrane, allowing the endolysin domain to access and lyse the peptidoglycan layer. nih.govfrontiersin.org

For example, a chimeric protein created by fusing Cecropin A with the endolysin AbEndolysin showed a 2- to 8-fold increase in bactericidal activity against various multidrug-resistant Acinetobacter baumannii isolates compared to the endolysin alone. nih.govfrontiersin.orgnih.govresearchgate.net Similarly, fusing Cecropin A to other endolysins has been shown to enhance their activity against a range of Gram-negative pathogens. frontiersin.org This innovative engineering approach holds significant potential for developing novel therapeutics against challenging bacterial infections. nih.govfrontiersin.org

Bacterial Resistance Mechanisms Against Cecropin a 1 33

Adaptive Responses and Evasion Strategies by Microorganisms

Bacteria employ a variety of adaptive strategies to evade the antimicrobial action of Cecropin (B1577577) A (1-33). These mechanisms are often multifaceted, involving alterations to the bacterial cell surface, the production of inhibitory molecules, and changes in gene expression. usda.govnih.gov

One primary evasion tactic is the modification of the bacterial cell envelope to reduce the binding affinity of cationic AMPs like Cecropin A. nih.govasm.org This is achieved by altering the net surface charge of the bacterium, making it less anionic and thereby repelling the positively charged peptide. nih.govasm.org This electrostatic repulsion hinders the initial interaction required for membrane disruption.

Furthermore, some bacteria can produce proteases that degrade Cecropin A, neutralizing its activity before it can reach the cell membrane. Another strategy involves the formation of biofilms, where bacteria are encased in a protective extracellular matrix. This matrix can act as a physical barrier, sequestering the peptides and preventing them from reaching the individual bacterial cells within the biofilm. frontiersin.org Cecropin A has been shown to disrupt biofilms of uropathogenic E. coli, indicating that this is a significant bacterial defense mechanism. frontiersin.org

Studies have also revealed that exposure to sub-lethal concentrations of cecropins can induce adaptive resistance in some bacterial pathogens. nih.gov This involves reversible physiological changes that reduce the bacterium's susceptibility. For instance, some fish bacterial pathogens have demonstrated the ability to develop resistance to Cecropin B, a closely related peptide, through adaptation. nih.gov This adaptive resistance can be correlated with ultrastructural changes in the outer surface of the bacterial cells. nih.govkarger.com

| Bacterial Evasion Strategy | Mechanism of Action | Example Organism(s) |

| Surface Charge Modification | Alteration of the cell envelope to create a less negative or more positive net charge, leading to electrostatic repulsion of the cationic Cecropin A. | Yersinia pestis, Various Gram-negative and Gram-positive bacteria. nih.govasm.orgnih.gov |

| Proteolytic Degradation | Secretion of proteases that cleave and inactivate Cecropin A. | General bacterial resistance mechanism. usda.gov |

| Biofilm Formation | Production of an extracellular matrix that acts as a physical barrier and sequesters the peptide. | Uropathogenic Escherichia coli. frontiersin.org |

| Adaptive Resistance | Reversible physiological changes induced by sub-lethal peptide concentrations, leading to reduced susceptibility. | Vibrio anguillarum, Vibrio vulnificus, Yersinia ruckeri. nih.govkarger.com |

Lipopolysaccharide Remodeling and Resistance Modulation

In Gram-negative bacteria, the outer membrane is a primary target for Cecropin A (1-33). A key component of this membrane is lipopolysaccharide (LPS), which plays a critical role in the interaction with AMPs. Consequently, the remodeling of LPS structure is a major mechanism for modulating resistance to Cecropin A. nih.gov

The lipid A portion of LPS is typically anionic, providing a prime binding site for cationic peptides. Bacteria can modify lipid A to reduce this negative charge, thereby decreasing their affinity for Cecropin A. biorxiv.org A well-documented example of this is the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate (B84403) groups of lipid A. nih.govnih.gov This modification is catalyzed by enzymes encoded by the arn operon. nih.govbiorxiv.org

Research on Yersinia pestis, the causative agent of plague, has provided significant insights into this resistance mechanism. Wild-type Y. pestis is resistant to a cecropin from its flea vector, Xenopsylla cheopis, named cheopin. nih.govnih.gov However, a mutant strain of Y. pestis lacking the arn operon, and therefore unable to modify its LPS with L-Ara4N, becomes highly susceptible to this cecropin. nih.govnih.gov This demonstrates the crucial role of LPS remodeling in conferring resistance. The addition of L-Ara4N reduces the binding of the cecropin to the bacterial surface and prevents the peptide from permeabilizing the bacterial membranes. nih.govnih.gov

This strategy of LPS modification is not unique to Y. pestis. Other Gram-negative bacteria also employ similar modifications, such as the addition of phosphoethanolamine, to alter their surface charge and resist cationic AMPs. nih.govasm.org These findings underscore the importance of the bacterial cell envelope as a dynamic interface that can be actively modified to fend off immune attacks.

| LPS Modification | Enzymatic Machinery | Effect on Cecropin A Interaction | Example Organism |

| Addition of L-Ara4N | Encoded by the arn operon. nih.govbiorxiv.org | Reduces the negative charge of lipid A, decreasing electrostatic attraction and preventing membrane permeabilization. nih.govnih.gov | Yersinia pestis. nih.govnih.gov |

| Addition of Phosphoethanolamine | - | Similar to L-Ara4N, it reduces the net negative charge of the bacterial surface. nih.govasm.org | Various Gram-negative bacteria. nih.govasm.org |

Synergistic Interactions of Cecropin a 1 33

Combinatorial Effects with Conventional Antibiotics (e.g., Tetracycline (B611298), Beta-Lactam Antibiotics)

The combination of Cecropin (B1577577) A or its derivatives with traditional antibiotics has been shown to enhance their antimicrobial power, particularly against multidrug-resistant bacteria. This synergy often arises from the peptide's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the conventional antibiotic into the cell.

Research involving a related peptide, Cecropin A2, demonstrated significant synergistic activity when combined with tetracycline against Pseudomonas aeruginosa. nih.govnih.gov A checkerboard assay, which is used to measure the efficacy of antimicrobial combinations, revealed that the minimum inhibitory concentrations (MICs) of both Cecropin A2 and tetracycline were reduced by eightfold when used together. nih.gov The peptide is believed to bind to the lipopolysaccharides (LPS) of the bacterial outer membrane, disrupting it and allowing for increased uptake of tetracycline, which inhibits protein synthesis inside the bacterium. nih.govnih.gov This synergistic effect was observed against multiple multidrug-resistant clinical strains of P. aeruginosa. nih.gov

Similarly, synergistic effects have been noted between cecropin-based constructs and beta-lactam antibiotics. In one study, an engineered endolysin was fused with Cecropin A. frontiersin.org This chimeric protein, when combined with beta-lactam antibiotics such as cefotaxime, ceftazidime, and aztreonam, showed synergistic activity against multidrug-resistant Acinetobacter baumannii. frontiersin.org Beta-lactams work by inhibiting cell wall biosynthesis, and the membrane-permeabilizing action of the cecropin component likely enhances their access to their target site. frontiersin.org Some studies have also explored conjugating beta-lactam antibiotics directly with cationic antimicrobial peptides, resulting in a significant increase in the activity of both agents. mdpi.com

| Cecropin Derivative | Antibiotic | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| Cecropin A2 | Tetracycline | Pseudomonas aeruginosa | 8-fold reduction in MIC for both agents. | nih.gov |

| Cecropin A-fused AbEndolysin | Cefotaxime | Acinetobacter baumannii (MDR) | Synergistic effect observed. | frontiersin.org |

| Cecropin A-fused AbEndolysin | Ceftazidime | Acinetobacter baumannii (MDR) | Synergistic effect observed. | frontiersin.org |

| Cecropin A-fused AbEndolysin | Aztreonam | Acinetobacter baumannii (MDR) | Synergistic effect observed. | frontiersin.org |

Synergism with Natural Compounds (e.g., Essential Oils)

In the search for alternatives to synthetic antibiotics, researchers have explored the combined use of antimicrobial peptides and natural compounds like essential oils. A study evaluated the synergistic effects of Cecropin A (CecA) with three essential oils—winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum)—against the Gram-negative bacteria Escherichia coli and Salmonella enterica serovar Typhimurium. mdpi.comnih.govresearchgate.net

The study used the Fractional Inhibitory Concentration (FIC) index to quantify the interactions. An FIC index of ≤ 0.5 indicates synergy. Against S. Typhimurium, a 100% synergistic effect was observed for the combination of winter savory essential oil and Cecropin A. mdpi.com For E. coli, the combination of cinnamon essential oil and Cecropin A showed a 77.8% synergy rate. mdpi.com Although Cecropin A alone showed lower individual antibacterial efficacy compared to winter savory and cinnamon oils, its activity was notably enhanced in these combinations. mdpi.comnih.govresearchgate.net When combined, Cecropin A demonstrated antibacterial activity even at a 1:64 dilution, highlighting its potential as a synergistic agent. mdpi.comnih.gov

| Combination | Target Organism | Synergy Rate | Reference |

|---|---|---|---|

| Winter Savory EO + Cecropin A | S. enterica Typhimurium | 100% | mdpi.com |

| Cinnamon EO + Cecropin A | E. coli | 77.8% | mdpi.com |

| Bergamot EO + Cecropin A | E. coli | Not specified as most effective | mdpi.com |

Enhanced Activity in Hybrid Peptide Constructs

Hybridizing fragments of different antimicrobial peptides is a successful strategy for creating novel molecules with improved antimicrobial activity and selectivity. Cecropin A, known for its potent, broad-spectrum activity and α-helical structure, is frequently used as a parent peptide in these designs. mdpi.com

One notable class of hybrids combines the N-terminal sequence of Cecropin A with sequences from the bee venom peptide, melittin (B549807). acs.orgresearchgate.net These cecropin-melittin (CM) hybrids, such as CA(1-7)M(2-9) and CM15, are among the shortest hybrid peptides that exhibit improved antimicrobial activity compared to Cecropin A alone, while often lacking the high hemolytic (red blood cell-damaging) properties of melittin. acs.orgresearchgate.net Another successful design, CA(1-8)M(1-18), combines the cationic N-terminus of Cecropin A with the hydrophobic and cationic C-terminus of melittin, resulting in strong activity against Gram-positive bacteria, which are typically less susceptible to Cecropin A. researchgate.net

Another example is the hybrid peptide Cecropin A (1–8)-LL37 (17–30), which links the hydrophobic N-terminal fragment of Cecropin A with the core antimicrobial region of the human cathelicidin (B612621) peptide LL-37. mdpi.com This hybrid, denoted C-L, demonstrated higher antibacterial activity against both Gram-positive and Gram-negative bacteria than either of its parent fragments. mdpi.com The enhanced activity is attributed to changes in physicochemical properties, such as a higher net positive charge and increased α-helical content, which promote stronger interaction with bacterial membranes. mdpi.com Furthermore, this hybrid peptide showed synergistic effects when combined with antibiotics like chloramphenicol (B1208) and neomycin sulfate (B86663) against Staphylococcus aureus and E. coli. mdpi.comsemanticscholar.org

Hybrids have also been constructed with other peptides, such as magainin. ebm-journal.org These engineered peptides often maintain the broad antimicrobial spectrum of Cecropin A while gaining the specific activities of the partner peptide. ebm-journal.org

| Hybrid Peptide Name | Parent Peptides | Key Feature/Enhancement | Reference |

|---|---|---|---|

| CA(1-7)M(2-9) | Cecropin A, Melittin | One of the most active shortened CM hybrids. | researchgate.net |

| CM15 | Cecropin A, Melittin | Improved antimicrobial activity relative to Cecropin A. acs.org | acs.org |

| CA(1-8)M(1-18) | Cecropin A, Melittin | Strong activity against Gram-positive bacteria. | researchgate.net |

| Cecropin A (1-8)-LL37 (17-30) | Cecropin A, LL-37 | Higher activity than parent peptides; synergistic with some antibiotics. | mdpi.com |

| CecA-mag | Cecropin A, Magainin | Maintained broad spectrum of Cecropin A and acquired activity of Magainin. | ebm-journal.org |

Immunomodulatory and Anti Inflammatory Properties of Cecropin a 1 33

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8, IFN-γ)

Cecropin (B1577577) A has been shown to effectively modulate the production of several pro-inflammatory cytokines, which are crucial mediators of the inflammatory response. Studies have consistently demonstrated that Cecropin A can reduce the levels of key cytokines that are upregulated during inflammatory conditions.

In various experimental models, Cecropin A has been observed to decrease the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov For instance, in studies involving LPS-induced inflammation, treatment with Cecropin A led to a significant reduction in the levels of these three cytokines. nih.gov Specifically, research on bovine endometrial epithelial cells showed that Cecropin A can alleviate LPS-induced inflammation by reducing the expression of TNF-α, IL-1β, and Interleukin-8 (IL-8). nih.gov Similarly, in a study on chickens with LPS-induced intestinal injury, Cecropin AD, a related peptide, significantly reduced the mRNA expression of IL-6 and IL-8. frontiersin.org

Furthermore, investigations in fish have also highlighted the anti-inflammatory effects of Cecropin A. In juvenile turbot fed a diet that induced intestinal inflammation, supplementation with Cecropin AD significantly decreased the gene expression of intestinal pro-inflammatory cytokines including TNF-α, IL-1β, and Interferon-gamma (IFN-γ). frontiersin.org These findings underscore the broad-spectrum anti-inflammatory activity of Cecropin A through its ability to suppress the production of a range of key inflammatory cytokines.

Table 1: Effect of Cecropin A on Inflammatory Cytokine Production

| Cytokine | Effect Observed | Model System | Reference |

|---|---|---|---|

| TNF-α | Decreased production/expression | Bovine endometrial epithelial cells, C57BL/6 mice, Juvenile turbot | nih.govnih.govfrontiersin.org |

| IL-1β | Decreased production/expression | Bovine endometrial epithelial cells, C57BL/6 mice, Juvenile turbot | nih.govnih.govfrontiersin.org |

| IL-6 | Decreased production/expression | C57BL/6 mice, Chicken intestinal tissue | nih.govfrontiersin.org |

| IL-8 | Decreased production/expression | Bovine endometrial epithelial cells, Chicken intestinal tissue | nih.govfrontiersin.org |

| IFN-γ | Decreased gene expression | Juvenile turbot | frontiersin.org |

Inhibition of Lipopolysaccharide-Induced Oxidative Stress and Apoptosis in Host Cells

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, can induce significant oxidative stress and trigger apoptosis, or programmed cell death, in host cells. Cecropin A has been found to counteract these detrimental effects.

Research has shown that Cecropin A can alleviate LPS-induced oxidative stress by reducing the levels of reactive oxygen species (ROS). nih.gov This is achieved, in part, by downregulating the expression of NADPH Oxidase (NOX) enzymes, such as NOX1, NOX2, and NOX4, which are key sources of cellular ROS. nih.gov Concurrently, Cecropin A has been observed to upregulate the expression of crucial antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GPX), and superoxide (B77818) dismutase (SOD), thereby enhancing the cell's ability to neutralize harmful ROS. nih.gov

In addition to mitigating oxidative stress, Cecropin A demonstrates potent anti-apoptotic activity. It has been shown to inhibit apoptosis by suppressing the mitochondrial-dependent apoptotic pathway. nih.gov This involves modulating the expression of key proteins that regulate apoptosis, such as those in the B-cell lymphoma 2 (Bcl-2) family. For example, LPS has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein BCL2-associated X (Bax), a trend that can be countered by antioxidant intervention. mdpi.com Furthermore, Cecropin A has been found to inhibit the Fas/FasL-caspase-8/-3 pathway, a critical signaling cascade in the initiation of apoptosis. nih.gov By interfering with these pathways, Cecropin A helps to maintain cell viability in the face of inflammatory and oxidative insults.

Impact on Inflammatory Signaling Pathways (e.g., JNK, p38-MAPK, COX-2, NADPH Oxidase)

The anti-inflammatory effects of Cecropin A are mediated through its influence on key intracellular signaling pathways that are activated during inflammation. Notably, Cecropin A has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and other related pathways.

Studies have revealed that Cecropin A can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38-MAPK, which are critical components of the MAPK signaling cascade. nih.govnih.gov The activation of JNK and p38 is involved in the production of pro-inflammatory cytokines like TNF-α. nih.gov By inhibiting the phosphorylation of these kinases, Cecropin A effectively dampens the downstream inflammatory response.

Furthermore, Cecropin A has been shown to suppress the expression of Cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. nih.govplos.org The inhibition of COX-2 expression contributes significantly to the anti-inflammatory profile of Cecropin A. nih.gov

As mentioned previously, Cecropin A also targets NADPH Oxidase (NOX), a key enzyme complex responsible for the production of reactive oxygen species (ROS) during inflammation. nih.gov By downregulating the expression of NOX, Cecropin A reduces oxidative stress, which is a critical component of the inflammatory process. nih.gov The collective impact of Cecropin A on these signaling pathways—JNK, p38-MAPK, COX-2, and NADPH Oxidase—demonstrates its multi-pronged approach to modulating the inflammatory response at a molecular level.

Table 2: Impact of Cecropin A on Inflammatory Signaling Pathways

| Signaling Pathway/Molecule | Effect of Cecropin A | Downstream Consequence | Reference |

|---|---|---|---|

| JNK | Inhibition of phosphorylation | Reduced inflammation and apoptosis | nih.gov |

| p38-MAPK | Inhibition of phosphorylation | Reduced production of inflammatory cytokines (e.g., TNF-α) | nih.govnih.gov |

| COX-2 | Suppression of expression | Decreased production of inflammatory prostaglandins | nih.gov |

| NADPH Oxidase | Downregulation of expression | Reduced oxidative stress | nih.gov |

Pre Clinical Research Models and Potential Applications of Cecropin a 1 33

In Vitro Studies in Bacterial, Fungal, and Cancer Cell Lines

The in vitro activity of Cecropin (B1577577) A and its derivatives has been evaluated against a wide array of pathogens and malignant cells, demonstrating its broad-spectrum antimicrobial and anticancer properties.

Antibacterial Activity:

Cecropin A exhibits potent activity against both Gram-negative and Gram-positive bacteria. sb-peptide.com Studies have shown its effectiveness against multidrug-resistant (MDR) strains, which pose a significant threat to public health. For instance, Cecropin A has demonstrated potent antimicrobial activity against MDR Acinetobacter baumannii and Pseudomonas aeruginosa. sb-peptide.commdpi.com The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For a hybrid peptide derived from Cecropin A and Melittin (B549807), MIC values against colistin-resistant A. baumannii ranged from 2 to 8 mg/L. oup.com Another study reported that a Cecropin-4 derived peptide, C18, exhibited a broad antibacterial spectrum. frontiersin.org The mechanism of action is believed to involve permeabilizing the bacterial membrane. sb-peptide.com

Antifungal Activity:

Cecropin A has also demonstrated significant fungicidal properties. sb-peptide.comnih.gov Research has shown its efficacy against various fungal species, including Candida albicans, Aspergillus spp., and Fusarium spp. nih.govnih.govasm.org For Candida albicans, the MIC of Cecropin was found to be 0.9 μg/mL. nih.gov Against Aspergillus species, complete lethality was observed at concentrations below 25 μM for germinating conidia, while for Fusarium species, total lethality was achieved at 1.5 μM for both nongerminated and germinating conidia. nih.govasm.org A Cecropin-4 derived peptide, C18, showed antifungal activity against various Candida species with MIC values ranging from 4 to 32 μg/ml, including against fluconazole-resistant strains. frontiersin.org The proposed mechanism involves the production of reactive oxygen species (ROS) and disruption of mitochondrial function. frontiersin.orgnih.gov

Anticancer Activity:

In addition to its antimicrobial effects, Cecropin A has shown selective cytotoxicity against various cancer cell lines. sb-peptide.comnih.gov It has demonstrated tumoricidal activity against leukemia, lymphoma, and colon carcinoma cell lines. sb-peptide.com Studies on bladder cancer cells revealed that Cecropin A and B inhibit cell viability and proliferation in a dose-dependent manner, with average IC50 values for Cecropin A around 220.05 μg/ml for viability and 73.29 μg/ml for proliferation. nih.gov The mechanism appears to involve direct tumor cell lysis through membrane disruption, with a higher affinity for cancerous cells over normal cells. nih.govsemanticscholar.orgresearchgate.net A hybrid of Cecropin A and Magainin 2 also showed significant anti-cancer activity against several tumor cell lines with low toxicity to normal cells. mdpi.com

| Organism/Cell Line | Peptide | Activity Metric | Value | Source |

|---|---|---|---|---|

| Candida albicans | Cecropin | MIC | 0.9 µg/mL | nih.gov |

| Candida albicans | Cecropin | MFC | 1.8 µg/mL | nih.gov |

| Bladder Cancer Cell Lines | Cecropin A | Average IC50 (Viability) | 220.05 µg/mL | nih.gov |

| Bladder Cancer Cell Lines | Cecropin A | Average IC50 (Proliferation) | 73.29 µg/mL | nih.gov |

| Aspergillus spp. (germinating conidia) | Cecropin A | Lethal Concentration | <25 µM | nih.govasm.org |

| Fusarium spp. | Cecropin A | Lethal Concentration | 1.5 µM | nih.govasm.org |

| Candida species (clinical isolates) | C18 (Cecropin-4 derived) | MIC | 4-32 µg/mL | frontiersin.org |

| Colistin-resistant A. baumannii | Cecropin A-Melittin hybrid | MIC Range | 2-8 mg/L | oup.com |

In Vivo Non-Human Animal Models for Efficacy Assessment

To evaluate the therapeutic potential of Cecropin A and its analogs in a living system, researchers have utilized various non-human animal models. These studies provide crucial information on efficacy and safety before any potential human trials.

Mouse Infection Models:

Mouse models are frequently used to assess the in vivo efficacy of antimicrobial agents. In a sepsis model of infection with pan-resistant Acinetobacter baumannii, Cecropin A-melittin hybrid peptides demonstrated short-term efficacy by decreasing bacterial concentration in the peritoneal fluid. nih.gov Another study using an E. coli-infected rodent model showed that administration of Cecropin A and B reduced bacterial concentrations, plasma endotoxin (B1171834) levels, and mortality. mdpi.com Furthermore, a Cecropin A-fused endolysin rescued 40% of mice from a systemic A. baumannii infection. frontiersin.org These findings highlight the potential of cecropin-based peptides in treating systemic bacterial infections.

Galleria mellonella Model: